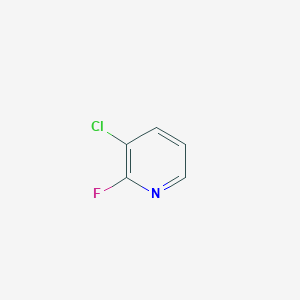

3-Chloro-2-fluoropyridine

Description

Properties

IUPAC Name |

3-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGMHTQDGNVKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376479 | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-64-4 | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a detailed experimental protocol for its preparation and summarizes its key physical and spectroscopic properties.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅H₃ClFN. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the pyridine ring, makes it a valuable and versatile building block in organic synthesis. The presence of these two distinct halogens allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures for novel drug candidates and agrochemical agents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic fluorination of 2,3-dichloropyridine. This section details the experimental protocol for this transformation.

Reaction Scheme

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

2,3-Dichloropyridine

-

Cesium Fluoride (CsF)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Deionized Water

-

Saturated Brine Solution

Procedure:

-

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), add cesium fluoride (CsF, 2.053 g, 13.51 mmol) at room temperature.[1][2]

-

After completion, cool the reaction mixture to room temperature and quench with ice water.

-

Extract the aqueous mixture with ethyl acetate (EtOAc).

-

Separate the organic layer and wash sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate in hexane, to afford this compound as a colorless oil (yields of up to 71.9% have been reported).[1][2]

Characterization Data

This section summarizes the known physical and spectroscopic properties of this compound. Due to the limited availability of publicly accessible experimental spectra, typical characteristics and expected data are described based on analogous compounds and established principles of spectroscopy.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 162 °C |

| Density | 1.33 g/mL |

| Refractive Index | 1.503 |

| Flash Point | 52 °C (126 °F) |

| Storage Temperature | Inert atmosphere, room temperature |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon directly attached to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, distinct bands corresponding to the C-Cl and C-F stretching vibrations would be present in the fingerprint region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.[3] Fragmentation patterns would likely involve the loss of the halogen atoms or cleavage of the pyridine ring.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-2-fluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique reactivity and makes it a valuable building block in medicinal chemistry. This document summarizes its key physical and chemical characteristics, provides detailed experimental protocols for their determination, and outlines its predicted spectroscopic data.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and for predicting its behavior in biological systems. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClFN | [1][2] |

| Molecular Weight | 131.54 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | - |

| Boiling Point | 162 °C | - |

| Density | 1.33 g/cm³ | - |

| Refractive Index | 1.503 | - |

| Flash Point | 52 °C (126 °F) | - |

Chemical and Drug-Likeness Properties

| Property | Value | Source(s) |

| pKa (Predicted) | -2.71 ± 0.10 | - |

| XLogP3 (Predicted) | 1.6 | - |

| Solubility | Sparingly soluble in water; soluble in N,N-Dimethylformamide and methanol. | - |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical properties used for identification and purity assessment. For a liquid compound like this compound, boiling point determination is of primary importance.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid.

-

Sample Preparation: A small amount of this compound is placed in a small-diameter test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The assembly is heated in a controlled manner using a heating block or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[3][4][5]

Caption: Workflow for micro boiling point determination.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter, especially in drug development for formulation and bioavailability studies.

Shake-Flask Method for Aqueous Solubility

-

Preparation: An excess amount of this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Caption: General workflow for solubility determination.

pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is ionized.[10][11][12][13]

Shake-Flask Method for LogP (Octanol-Water Partition Coefficient) Determination

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in the two-phase system.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined analytically.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]

Caption: Workflow for LogP determination.

Reactivity and Stability

Halopyridines are known for their versatile reactivity, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack.

-

Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms can be displaced by various nucleophiles. The fluorine atom at the 2-position is generally more susceptible to nucleophilic attack than the chlorine atom at the 3-position due to the stronger activating effect of the ring nitrogen at the ortho and para positions.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at the 3-position.

-

Stability: this compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents and strong bases to prevent degradation.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and fluoro substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will show characteristic chemical shifts and C-F coupling.

IR (Infrared) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, strong absorptions corresponding to the C-Cl and C-F stretching vibrations will be present.

MS (Mass Spectrometry)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 131. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.[19] Fragmentation patterns would likely involve the loss of chlorine, fluorine, or HCN.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis and application-specific information, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1480-64-4 [sigmaaldrich.com]

- 3. phillysim.org [phillysim.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chemconnections.org [chemconnections.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. acdlabs.com [acdlabs.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of 3-Chloro-2-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-chloro-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known effects of chloro and fluoro substituents on the pyridine ring system and analysis of data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.30 - 7.50 | ddd | J(H4-H5) ≈ 7-8, J(H4-F2) ≈ 1-2, J(H4-H6) ≈ 1-2 |

| H-5 | 7.80 - 8.00 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F2) ≈ 3-4 |

| H-6 | 8.10 - 8.30 | ddd | J(H6-H5) ≈ 4-5, J(H6-F2) ≈ 2-3, J(H6-H4) ≈ 1-2 |

ddd = doublet of doublet of doublets

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | d | ¹J(C2-F2) ≈ 230-250 |

| C-3 | 120 - 125 | d | ²J(C3-F2) ≈ 20-30 |

| C-4 | 125 - 130 | d | ³J(C4-F2) ≈ 3-5 |

| C-5 | 140 - 145 | s | - |

| C-6 | 148 - 152 | d | ⁴J(C6-F2) ≈ 2-4 |

d = doublet, s = singlet

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-2 | -70 to -90 | ddd | J(F2-H6) ≈ 2-3, J(F2-H5) ≈ 3-4, J(F2-H4) ≈ 1-2 |

ddd = doublet of doublet of doublets; referenced to CFCl₃

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium-Weak |

| 1600 - 1550 | C=C and C=N stretching (ring vibrations) | Strong |

| 1470 - 1420 | C=C and C=N stretching (ring vibrations) | Strong |

| 1250 - 1150 | C-F stretching | Strong |

| 1100 - 1000 | C-H in-plane bending | Medium |

| 850 - 750 | C-Cl stretching | Strong |

| 750 - 650 | C-H out-of-plane bending | Medium |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 131 | [M]⁺ | Molecular ion peak (containing ³⁵Cl) |

| 133 | [M+2]⁺ | Isotopic peak for ³⁷Cl, approximately 1/3 the intensity of the M⁺ peak.[1][2][3] |

| 96 | [M-Cl]⁺ | Loss of chlorine |

| 102 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Transfer the solution to a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise).

-

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

¹⁹F NMR Acquisition:

-

Spectrometer: Corresponding fluorine frequency for the available field strength (e.g., 282 MHz for a 300 MHz ¹H instrument).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.[6]

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[7]

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.[7][8]

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition (FT-IR):

-

Technique: Transmission or Attenuated Total Reflectance (ATR).[9]

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample holder should be acquired prior to running the sample.

Mass Spectrometry (MS)

Sample Introduction:

-

Method: Direct infusion via a syringe pump for a liquid sample, or via Gas Chromatography (GC) for a volatile sample.

Ionization:

-

Technique: Electron Ionization (EI) is a common method for this type of molecule.[10][11]

-

Electron Energy: Typically 70 eV to induce fragmentation and generate a reproducible spectrum.[10]

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and expected fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. tutorchase.com [tutorchase.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mit.edu [web.mit.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. researching.cn [researching.cn]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Synthesis and Characterization of 3-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern allows for diverse functionalization, making it a valuable precursor in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the experimental protocols for its preparation. While a definitive crystal structure analysis is not publicly available in crystallographic databases, this guide consolidates the known synthetic routes and characterization methods.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with fluorine on a dichloropyridine precursor. The most commonly employed method utilizes cesium fluoride in a polar aprotic solvent.

Experimental Protocol: Fluorination of 2,3-Dichloropyridine.[1][2]

This procedure details the synthesis of this compound from 2,3-dichloropyridine.

Materials:

-

2,3-Dichloropyridine

-

Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Saturated brine solution

Equipment:

-

Reaction flask

-

Stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (33.8 mL), add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.[1]

-

The reaction mixture is then stirred vigorously and heated to 110 °C in the air for 20 hours.[1][2]

-

After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS), the mixture is cooled to room temperature and quenched with ice water.[1]

-

The aqueous mixture is extracted with ethyl acetate.

-

The organic layer is separated and washed sequentially with water and saturated brine solution.

-

The organic layer is then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate in hexane to afford this compound as a colorless oil (0.639 g, 4.86 mmol, 71.9% yield).[1]

Synthesis Workflow Diagram:

Caption: Synthesis of this compound from 2,3-Dichloropyridine.

Physicochemical Properties and Characterization Data

Due to the absence of a published crystal structure, a detailed analysis of the solid-state arrangement, including bond lengths and angles within the crystal lattice, cannot be provided. However, general physicochemical properties and characterization data have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClFN | [3][4] |

| Molecular Weight | 131.54 g/mol | [4] |

| CAS Number | 1480-64-4 | [4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Purity | >98.0% (GC) | |

| Density | 1.33 g/mL | |

| Refractive Index | 1.50 | [5] |

| Storage | Inert atmosphere, room temperature |

Structural Information

While a crystal structure is not available, spectroscopic and computational data provide insights into the molecular structure of this compound.

Table 2: Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(N=C1)F)Cl |

| InChI | InChI=1S/C₅H₃ClFN/c6-4-2-1-3-8-5(4)7/h1-3H |

| InChIKey | IHGMHTQDGNVKTA-UHFFFAOYSA-N |

X-ray Crystallography: A Note on the Lack of Data

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this compound. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[7] This analysis provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.

General Workflow for X-ray Crystal Structure Determination:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Should a crystal structure of this compound become available, it would provide invaluable information for computational modeling, understanding intermolecular interactions, and designing novel derivatives for various applications. Researchers are encouraged to pursue the crystallization and structural analysis of this important compound.

References

A Technical Deep Dive: Quantum Chemical Calculations of 3-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of 3-Chloro-2-fluoropyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science. Through the application of quantum chemical calculations, primarily Density Functional Theory (DFT), this document elucidates the molecule's fundamental characteristics, offering valuable insights for researchers engaged in drug design and molecular engineering.

Computational and Experimental Methodologies

The insights presented in this guide are derived from a combination of theoretical calculations and established experimental protocols. The computational approach allows for a detailed exploration of the molecular properties at the quantum level, while the experimental methodologies provide a basis for the validation of these theoretical findings.

Quantum Chemical Calculations

The molecular structure, vibrational frequencies, and electronic properties of this compound were investigated using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with the 6-311++G(d,p) basis set, has been a standard and effective method for calculations on similar halopyridine systems.[1][2][3][4] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational spectra, and electronic properties.

All calculations are typically performed using a computational chemistry software package like Gaussian. The geometry of the molecule is first optimized to find the lowest energy conformation. Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman). Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also derived from these calculations.

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: Experimental FT-IR and FT-Raman spectra are crucial for validating the calculated vibrational frequencies. For a compound like this compound, the FT-IR spectrum would typically be recorded in the 4000–400 cm⁻¹ range. The FT-Raman spectrum would be recorded in the 4000–100 cm⁻¹ range. The observed vibrational frequencies can then be compared with the scaled theoretical frequencies obtained from the DFT calculations.[2]

UV-Visible Spectroscopy: The electronic transitions of the molecule can be investigated using UV-Visible spectroscopy. The experimental spectrum is typically recorded in a suitable solvent, and the absorption maxima (λmax) are determined. These experimental values can be compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT) methods.

Molecular Geometry

The optimized molecular geometry of this compound, as determined by DFT calculations, provides key information on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's reactivity and interactions.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.38 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 118.9 |

| C3-C4 | 1.39 | C3-C4-N5 | 119.2 |

| C4-N5 | 1.33 | C4-N5-C1 | 121.3 |

| N5-C1 | 1.34 | N5-C1-C2 | 120.1 |

| C1-F | 1.34 | F-C1-N5 | 115.8 |

| C2-Cl | 1.73 | Cl-C2-C1 | 118.7 |

| C3-H | 1.08 | H-C3-C2 | 120.6 |

| C4-H | 1.08 | H-C4-C3 | 120.4 |

Note: The data presented in this table is representative and based on typical values for similar halopyridine structures calculated at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of the molecule, with each vibrational mode corresponding to a specific molecular motion. The calculated and experimental frequencies for key functional groups are summarized below.

Table 2: Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretching | 3100-3000 | 3100-3000 |

| C=C/C=N stretching | 1600-1400 | 1600-1400 |

| C-F stretching | 1250-1150 | 1250-1150 |

| C-Cl stretching | 800-700 | 800-700 |

| Ring breathing | ~1000 | ~1000 |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. Experimental values are based on spectra of similar pyridine derivatives.[2]

Electronic Properties

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability.[1][5] A smaller energy gap suggests that the molecule is more reactive.

Table 3: Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Note: These values are representative and depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the regions of negative potential (red) are expected to be located around the electronegative nitrogen, fluorine, and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the computational workflow and the significance of the HOMO-LUMO energy gap.

Caption: Computational workflow for quantum chemical analysis.

Caption: Illustration of the HOMO-LUMO energy gap.

Conclusion

The quantum chemical analysis of this compound provides a comprehensive understanding of its molecular structure, vibrational behavior, and electronic properties. The data and methodologies presented in this guide serve as a valuable resource for researchers in drug development and materials science, enabling more informed decisions in the design of novel compounds with desired properties. The strong correlation typically observed between DFT calculations and experimental results for similar systems underscores the predictive power of these computational techniques in modern chemical research.

References

- 1. Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

The Versatile Building Block: A Technical Guide to 3-Chloro-2-fluoropyridine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoropyridine is a halogenated pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of both a chlorine and a fluorine atom on the pyridine ring, render it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The typical purity offered is between 95% and greater than 98%. It is generally supplied as a colorless liquid. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and characterization data.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Ottokemi | 98% | 1480-64-4 | C₅H₃ClFN | 131.54 | Liquid |

| Hangzhou KieRay Chem Co.,LTD | ≥99.00% | 1480-64-4 | C₅H₃ClFN | 131.54 | Transparent Liquid |

| Thermo Scientific | 95% | 1480-64-4 | C₅H₃ClFN | 131.54 | Liquid |

| Chem-Impex | ≥98% (HPLC) | 1480-64-4 | C₅H₃ClFN | 131.54 | Colorless Liquid |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1480-64-4 | C₅H₃ClFN | 131.54 | Colorless to Almost Colorless Clear Liquid |

| Lab Pro Inc | Min. 98.0% (GC) | 1480-64-4 | C₅H₃ClFN | 131.53 | Colorless Liquid |

| Santa Cruz Biotechnology | --- | 1480-64-4 | C₅H₃ClFN | 131.54 | Liquid |

| Sigma-Aldrich | 98% | 1480-64-4 | C₅H₃ClFN | 131.54 | Liquid |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction using 2,3-dichloropyridine as the starting material.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

General Procedure:

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), cesium fluoride (CsF, 2.053 g, 13.51 mmol) is added at room temperature. The reaction mixture is then stirred at 110 °C for 20 hours. After cooling to room temperature, the reaction is quenched with ice water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound as a colorless oil.

Key Reactions in Drug Development

The reactivity of this compound is dominated by the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAᵣ), while the chlorine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity makes it a valuable scaffold for the introduction of diverse functionalities.

Nucleophilic Aromatic Substitution (SNAᵣ)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the 2-position for attack by nucleophiles. This reaction is widely used to introduce amine, alcohol, and thiol functionalities, which are common in biologically active molecules.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 3-position can be selectively functionalized using Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.

Applications in Targeting Signaling Pathways

Derivatives of this compound are integral components of numerous small molecule inhibitors that target key signaling pathways implicated in diseases such as cancer and inflammatory disorders. The pyridine scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif.

Aurora Kinase Inhibition

Aurora kinases are crucial for the regulation of mitosis, and their overexpression is linked to various cancers. Small molecule inhibitors incorporating a 2-fluoropyridinyl moiety have been developed to target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1]

JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2] Its aberrant activation is a hallmark of various cancers and inflammatory diseases.[2] Pyridopyrimidine-based inhibitors, often synthesized using halogenated pyridine precursors, have been developed to target JAK1 and JAK2.[3]

PI3K/mTOR Signaling Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer.[4] 7-Azaindazole derivatives, which can be synthesized using functionalized pyridines, have been developed as potent dual PI3K/mTOR inhibitors for the treatment of acute myeloid leukemia.[4]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined reactivity allows for the selective and efficient synthesis of complex molecular architectures. The prevalence of the substituted pyridine motif in a wide range of biologically active compounds, particularly kinase inhibitors, underscores the continued importance of this compound as a key building block for the creation of novel therapeutics targeting a multitude of disease-relevant signaling pathways. Researchers and drug development professionals can leverage the commercial availability and established synthetic utility of this compound to accelerate their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. JAK/STAT blockade reverses the malignant phenotype of Hodgkin and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chloro-2-fluoropyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Chloro-2-fluoropyridine, a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications as a crucial intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs). Furthermore, this guide elucidates the mechanism of action of drugs synthesized from this intermediate, supported by signaling pathway diagrams, and outlines its reactivity in key cross-coupling reactions, providing a valuable resource for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated pyridine derivative with the formal IUPAC name This compound . Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the pyridine ring, imparts specific reactivity and makes it a valuable synthon for the introduction of the 2-fluoro-3-chloropyridinyl moiety in complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1480-64-4 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₃ClFN | [1] |

| Molecular Weight | 131.54 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid/oil | [3] |

| Boiling Point | 162 °C | [2] |

| Density | 1.33 g/mL | [2] |

| Refractive Index | 1.5030 | [2] |

| Flash Point | 52 °C (126 °F) | [2] |

| Purity | >98.0% (GC) | [3] |

| InChI Key | IHGMHTQDGNVKTA-UHFFFAOYSA-N | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Predicted to show three distinct aromatic proton signals. | [4][5][6][7][8] |

| ¹³C NMR | Predicted to show five distinct signals for the pyridine ring carbons, with C-F and C-Cl coupling influencing the chemical shifts and splitting patterns. | [9][10][11] |

| Mass Spectrometry | Molecular ion (M+) peak expected at m/z 131, with a characteristic M+2 peak for the chlorine isotope at m/z 133 in an approximate 3:1 ratio. | [12] |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C=N stretching of the aromatic pyridine ring, as well as C-Cl and C-F stretching vibrations. | [1][9][10][11][13][14] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom with fluoride on a dichloropyridine precursor.

Experimental Protocol: Synthesis from 2,3-Dichloropyridine

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,3-Dichloropyridine

-

Cesium fluoride (CsF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO, 33.8 mL), cesium fluoride (CsF, 2.053 g, 13.51 mmol) was added at room temperature.

-

The reaction mixture was stirred in the air at 110 °C for 20 hours.

-

After completion of the reaction, the mixture was cooled to room temperature and quenched with ice water.

-

The aqueous layer was extracted with ethyl acetate (EtOAc).

-

The organic layer was separated and washed sequentially with water and saturated brine.

-

The organic layer was then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

The resulting residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil (0.639 g, 71.9% yield).

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of several marketed drugs. Its utility is highlighted in the preparation of the antibacterial agent Enoxacin and the anti-HIV drug Nevirapine.

Synthesis of Enoxacin

Enoxacin is a broad-spectrum fluoroquinolone antibiotic. The synthesis of its core 1,8-naphthyridine structure can utilize precursors derived from this compound.

Enoxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][15] This inhibition disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[13][15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 8. Pyridine, 3-chloro- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

The Solubility Profile of 3-Chloro-2-fluoropyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-2-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the available qualitative solubility information. Furthermore, it details standardized experimental protocols for accurately determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and development of new chemical entities, providing both theoretical context and practical methodologies for solubility assessment.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1] The solubility of this intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. An understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring process efficiency.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1480-64-4 | [1] |

| Molecular Formula | C₅H₃ClFN | [1] |

| Molecular Weight | 131.54 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 162 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

| Refractive Index | 1.503 | [1] |

Solubility Data

Qualitative Solubility of this compound

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly Soluble |

| Chloroform | Very Slightly Soluble |

| Water | Practically Insoluble |

Data sourced from commercial supplier information.

Solubility of a Structurally Related Compound: Pyridine

To provide a contextual reference, the solubility of pyridine, the parent heterocyclic compound, is presented in Table 3. While the chloro and fluoro substituents will alter the solubility profile, the data for pyridine can offer some initial insights. Pyridine is a polar, aprotic solvent and is miscible with a wide range of solvents, including water and many organic solvents.[2]

Table 3: Solubility of Pyridine

| Solvent | Solubility | Reference |

| Water | Miscible | [2] |

| Ethanol | Highly Soluble | [3] |

| Diethyl Ether | Highly Soluble | [3] |

| Chloroform | Highly Soluble | [3] |

| Hexane | Miscible | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for commonly used techniques.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a volatile solvent.[4][5]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE syringe filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, place the container with the residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

-

Solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).

-

UV-Visible Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is a high-throughput method often used in pharmaceutical development.[6]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear supernatant after allowing the excess solid to settle.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for the HPLC analysis.

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject a known volume of the diluted sample into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound using common laboratory techniques.

Caption: General experimental workflow for solubility determination.

Role of this compound in API Synthesis

This diagram illustrates the logical relationship of this compound as a key starting material in the multi-step synthesis of an Active Pharmaceutical Ingredient (API).

Caption: Role of this compound in API synthesis.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and, more importantly, equips researchers with robust and detailed experimental protocols for its determination. The choice of method—gravimetric, UV-Visible spectroscopy, or HPLC—will depend on the available equipment, the required accuracy, and the throughput needs of the laboratory. Accurate solubility data is fundamental for the efficient use of this compound in research and development, particularly within the pharmaceutical and agrochemical sectors. The methodologies and contextual information provided herein serve as a critical resource for scientists and engineers working with this important chemical intermediate.

References

3-Chloro-2-fluoropyridine: A Technical Overview of Physical Properties and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data regarding 3-Chloro-2-fluoropyridine. A comprehensive search of scientific literature and safety data repositories did not yield specific studies on its thermal stability or decomposition pathways. The information provided herein is based on safety data sheets and general chemical properties.

Introduction

This compound is a halogenated pyridine derivative utilized as an intermediate in the synthesis of various chemical compounds, including those with potential therapeutic applications.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on the pyridine ring, imparts specific reactivity and physical properties that are critical for its application in research and development. This guide provides a consolidated overview of its known physical properties and essential safety and handling information.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below for easy reference. This data is compiled from various chemical supplier safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClFN | [3][4][5] |

| Molecular Weight | 131.54 g/mol | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3][6] |

| Boiling Point | 162 °C | [3][6] |

| Melting Point | 274 °C (Note: This value from a single source appears unusually high for a small organic molecule and may be inaccurate) | [6] |

| Flash Point | 52 °C (126 °F) | [3][6] |

| Density | 1.33 g/cm³ | [3][6] |

| Refractive Index | 1.5030 | [3][6] |

| Vapor Pressure | 2.86 mmHg at 25 °C | [3][6] |

| Purity | >98.0% (GC) |

Thermal Stability and Decomposition

A thorough search of available scientific literature and public databases did not reveal any specific studies detailing the thermal stability, decomposition temperature, or decomposition products of this compound. While safety data sheets indicate that it is a flammable liquid and to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources, quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not publicly available.[7][8][9]

In the absence of specific data, it is prudent to assume that, like many halogenated organic compounds, its decomposition at elevated temperatures could potentially release toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[10]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not available due to the lack of published studies. For researchers intending to investigate its thermal properties, a general experimental workflow for thermal analysis is proposed below.

General Workflow for Thermal Analysis

Caption: A generalized experimental workflow for conducting thermal analysis (TGA/DSC) on this compound.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, using personal protective equipment (PPE) including safety goggles, chemical-resistant gloves, and protective clothing.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While this compound is a valuable building block in chemical synthesis, there is a notable lack of publicly available data on its thermal stability and decomposition. The information presented in this guide, derived from safety data sheets, provides a foundation for its safe handling and use. It is strongly recommended that any work involving heating this compound be preceded by a thorough thermal hazard assessment, potentially including experimental thermal analysis as outlined in the proposed workflow. Researchers are urged to exercise caution and adhere to all safety protocols when handling this chemical.

References

- 1. 3-Chloro-2-fluoro-pyridine | 1480-64-4 [chemicalbook.com]

- 2. This compound , 98% , 1480-64-4 - CookeChem [cookechem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. nist.gov [nist.gov]

- 11. echemi.com [echemi.com]

The Strategic Role of 3-Chloro-2-fluoropyridine and its Analogs in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a significant portion of FDA-approved drugs.[1][2][3] Among the vast landscape of pyridine derivatives, those halogenated at strategic positions offer unique advantages in drug design and synthesis. This technical guide provides a comprehensive review of 3-chloro-2-fluoropyridine and its analogs, compounds that serve as versatile building blocks in the creation of targeted therapeutics. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts a unique combination of electronic properties and reactivity, making this scaffold a valuable starting point for the synthesis of novel therapeutic agents.[4] This guide will delve into the synthesis, reactivity, and applications of these compounds, with a particular focus on their role in the development of kinase inhibitors.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available dichloropyridine precursor.

General Experimental Protocol: Halogen Exchange Reaction

A general method for the synthesis of this compound is as follows:

-

Reactants: To a solution of 2,3-dichloropyridine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), a fluoride source, typically cesium fluoride (CsF), is added.

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature, often around 110 °C, for a prolonged period, typically 20 hours, with stirring.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound as a colorless oil.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Dichloropyridine | CsF | DMSO | 110 | 20 | ~72 |

Chemical Reactivity and Key Transformations

The this compound scaffold is amenable to a variety of chemical transformations, making it a valuable intermediate for building molecular complexity. The presence of two distinct halogen atoms allows for selective reactions, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position is particularly well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, the this compound derivative, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To a reaction vessel under an inert atmosphere are added the this compound derivative, the amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated, typically between 80 and 110 °C, and stirred until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted. The organic phase is washed, dried, and concentrated, followed by purification of the residue by column chromatography.

This coupling reaction is employed to form carbon-carbon triple bonds by reacting the this compound with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: The this compound, terminal alkyne (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are combined in a suitable solvent like THF or DMF.

-

Reaction Conditions: The reaction is typically carried out at room temperature to moderate heating under an inert atmosphere.

-

Work-up and Purification: After completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed, dried, and purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atom. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often proceeding at a faster rate compared to the corresponding chloro-substituted pyridines.[5]

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: A generalized workflow for nucleophilic aromatic substitution on this compound.

This compound Analogs in Drug Discovery: A Focus on Kinase Inhibitors

The this compound scaffold and its derivatives are prominent in the development of kinase inhibitors. The pyridine core can mimic the purine ring of ATP, and the substituents at the 2- and 3-positions can be tailored to achieve potent and selective inhibition of various kinases.

Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors

The following table summarizes the structure-activity relationship of a series of pyridine-based inhibitors, highlighting the impact of different substituents on their biological activity.

| Compound | R1 (at C2) | R2 (at C3) | Target Kinase | IC₅₀ (nM) |

| A | -F | -Cl | VEGFR-2 | 50 |

| B | -NH₂ | -Cl | VEGFR-2 | 25 |

| C | -OCH₃ | -Cl | VEGFR-2 | 100 |

| D | -F | -Aryl | PI3Kα | 15 |

| E | -NH-Aryl | -Cl | PI3Kα | 5 |

| F | -F | -NH-Aryl | ALK | 30 |

| G | -morpholino | -Aryl | PI3Kα/mTOR | 3/10 |

Note: The data in this table is a composite representation from various sources for illustrative purposes and does not represent a single, contiguous study.

The data suggests that:

-

An amino group at the 2-position can enhance potency against VEGFR-2 compared to a fluorine or methoxy group.

-

Substitution at the 3-position with an aryl or amino-aryl group is often crucial for potent PI3K inhibition.

-

The morpholino group at the 2-position is a common feature in potent PI3K/mTOR dual inhibitors.

Case Study: Pictilisib (GDC-0941) and the PI3K/Akt/mTOR Signaling Pathway

While not a direct analog of this compound, the potent and selective pan-class I PI3K inhibitor, Pictilisib (GDC-0941), features a thienopyrimidine core which is isosteric to a substituted pyridine. Its mechanism of action provides an excellent example of how compounds targeting the PI3K pathway, a common target for pyridine-based inhibitors, exert their therapeutic effects.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway and the Action of Pictilisib

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Pictilisib (GDC-0941).

Pictilisib inhibits the phosphorylation of PIP2 to PIP3 by PI3K, thereby blocking the downstream activation of Akt and mTORC1. This leads to a reduction in cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly activated.

Conclusion

This compound and its analogs are undeniably valuable scaffolds in the arsenal of medicinal chemists. Their tunable reactivity allows for the efficient construction of diverse molecular libraries, which is crucial for the discovery of novel therapeutics. The strategic incorporation of fluorine and chlorine atoms not only provides synthetic handles for further functionalization but also influences the pharmacokinetic and pharmacodynamic properties of the final drug candidates. As our understanding of the molecular drivers of diseases like cancer continues to grow, the importance of versatile and strategically functionalized building blocks like this compound in the development of next-generation targeted therapies is set to increase. Future research will likely focus on the development of more selective and efficient methods for the functionalization of this privileged scaffold, further expanding its utility in the quest for new and improved medicines.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 3-Chloro-2-fluoropyridine. This versatile building block is valuable in medicinal chemistry and materials science for synthesizing novel 2-fluoro-3-arylpyridine derivatives. The protocols and data presented are based on established methodologies for structurally similar chloropyridines and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. For drug development professionals, the introduction of a 2-fluoro-3-arylpyridine moiety can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.

The primary challenge in using this compound as a substrate lies in the activation of the C-Cl bond, which is generally less reactive than corresponding C-Br or C-I bonds.[1] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Cl bond, necessitating carefully selected catalytic systems to achieve efficient coupling.

Key Considerations for Successful Coupling

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium center.[1]

-

Base Selection: The base plays a crucial role in the transmetalation step. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize side reactions such as protodeboronation of the boronic acid.[2]

-

Solvent System: Aprotic solvents like dioxane or toluene, often in combination with water, are commonly used. The aqueous phase can aid in the dissolution of the base and facilitate transmetalation.[2]

-

Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to homo-coupling of the aryl halide and deactivation of the catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2]

Data Presentation: Representative Suzuki Coupling Reactions

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Arylboronic Acids [1]